N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. It includes a benzene ring substituted with a trifluoromethyl group, an amine group, and a thiadiazole ring . The exact 3D structure and conformation would depend on the specific spatial arrangement of these groups.Scientific Research Applications
Synthesis and Biological Activity
Antimicrobial Agents : Compounds synthesized with similar structures, incorporating fluorine atoms and thiadiazole rings, have been evaluated for their potential as antimicrobial agents. For instance, the synthesis of fluorobenzamides containing thiazole and thiazolidine demonstrated promising antimicrobial activity against various bacterial and fungal strains. The presence of fluorine atoms in these compounds was essential for enhancing their antimicrobial efficacy (Desai et al., 2013).
Anticancer Agents : Research on fluorinated benzothiazoles and related structures has shown potent cytotoxic activity in vitro against certain human cancer cell lines. These studies suggest that modifications to the benzothiazole core, including fluorination, can significantly impact the compound's anticancer properties (Hutchinson et al., 2001).
Synthesis Techniques
Microwave-Induced Synthesis : Techniques such as microwave-induced synthesis have been employed to produce fluorobenzamides, which are structurally similar to the compound of interest. These methods offer advantages in terms of reaction speed and product yield, indicating the potential for efficient synthesis of complex molecules (Desai et al., 2013).
Spectroscopic Investigation : Studies have also focused on the spectroscopic and theoretical investigation of compounds within this chemical family, exploring substituent- and aggregation-related effects on fluorescence. Such research can provide insights into the photophysical properties of these compounds, with implications for their use in fluorescent probes or other applications requiring specific optical characteristics (Budziak et al., 2019).
Mechanism of Action
Target of Action
The primary target of this compound is Thymidylate synthase . Thymidylate synthase is an enzyme that plays a crucial role in the synthesis of thymidine monophosphate (dTMP), which is essential for DNA replication and repair .
Mode of Action
It is believed to interact with its target, thymidylate synthase, leading to changes in the enzyme’s activity . This interaction could potentially inhibit the synthesis of thymidine monophosphate, thereby affecting DNA replication and repair .
Biochemical Pathways
The compound’s interaction with Thymidylate synthase affects the de novo synthesis pathway of thymidine monophosphate (dTMP) . This pathway is critical for DNA replication and repair. By inhibiting Thymidylate synthase, the compound could potentially disrupt these processes, leading to cell cycle arrest and apoptosis .
Pharmacokinetics
These properties significantly impact the compound’s bioavailability, efficacy, and safety profile .
Result of Action
The molecular and cellular effects of the compound’s action are likely related to its inhibition of Thymidylate synthase . This could lead to a decrease in the synthesis of thymidine monophosphate, disrupting DNA replication and repair, and potentially leading to cell cycle arrest and apoptosis .
Action Environment
Environmental factors can significantly influence the compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its target .
Properties
IUPAC Name |
N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClF4N4O2S2/c19-12-5-4-10(18(21,22)23)7-13(12)24-14(28)8-30-17-27-26-16(31-17)25-15(29)9-2-1-3-11(20)6-9/h1-7H,8H2,(H,24,28)(H,25,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLRRFFODQARSQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NC2=NN=C(S2)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClF4N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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